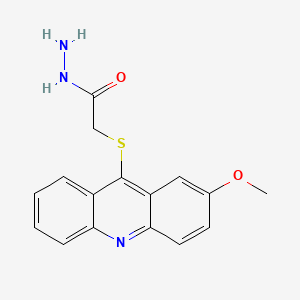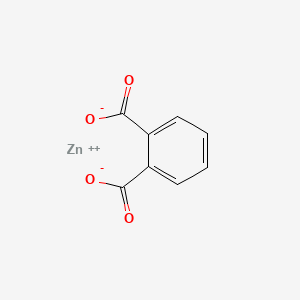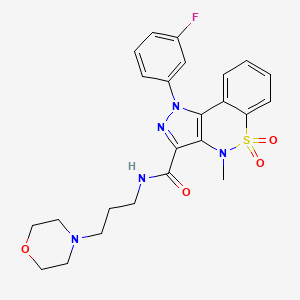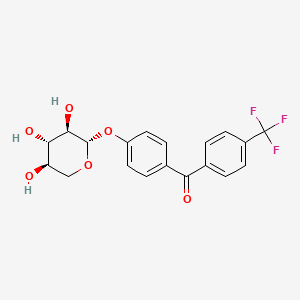
Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- is a complex organic compound that features both trifluoromethyl and xylopyranosyloxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- typically involves multiple steps. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with 4-(beta-D-xylopyranosyloxy)benzaldehyde under specific conditions to form the desired methanone compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The xylopyranosyloxy group may facilitate binding to carbohydrate-recognizing proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-fluorophenyl)[4-(trifluoromethyl)phenyl]methanone
- (4-(trifluoromethyl)phenyl)methanol
- (4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone
Uniqueness
Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- is unique due to the presence of both trifluoromethyl and xylopyranosyloxy groups. This combination imparts distinct chemical properties, such as enhanced stability and specific biological interactions, making it valuable for various applications .
Properties
CAS No. |
83354-78-3 |
|---|---|
Molecular Formula |
C19H17F3O6 |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
[4-(trifluoromethyl)phenyl]-[4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C19H17F3O6/c20-19(21,22)12-5-1-10(2-6-12)15(24)11-3-7-13(8-4-11)28-18-17(26)16(25)14(23)9-27-18/h1-8,14,16-18,23,25-26H,9H2/t14-,16+,17-,18+/m1/s1 |
InChI Key |
JGOYJYZVZGDLAZ-SPUZQDLCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


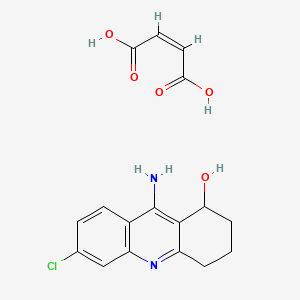
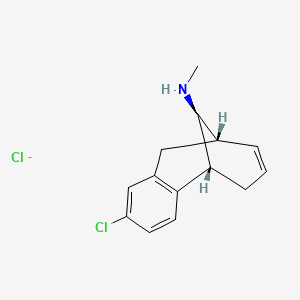
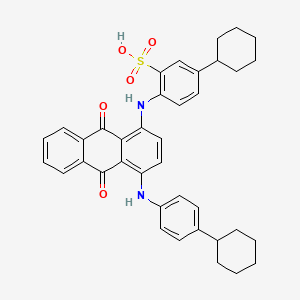

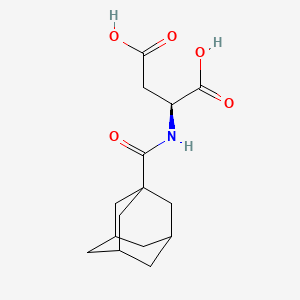
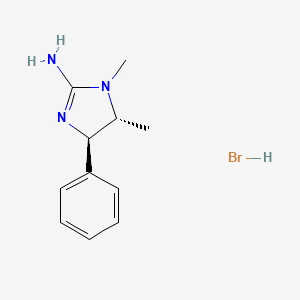
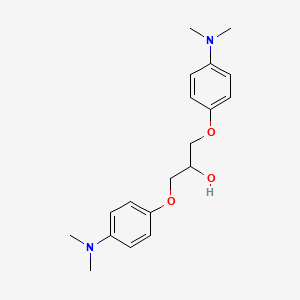
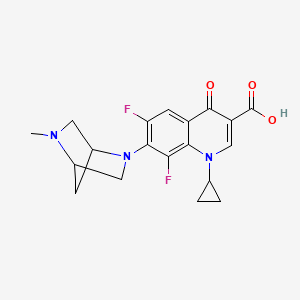

![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one](/img/structure/B12718908.png)
